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Compound of Interest

Compound Name: 2,2'-Methylenediphenol

Cat. No.: B144329

Introduction: Unveiling the Molecular Architecture
of a Key Building Block

Bis(2-hydroxyphenyl)methane, also known as 2,2'-methylenediphenol, is a molecule of
significant interest in the realms of polymer chemistry, materials science, and drug
development. Its structure, featuring two phenol rings linked by a methylene bridge, imparts a
unique combination of rigidity and flexibility, making it a valuable precursor for the synthesis of
various resins, antioxidants, and specialty polymers. Furthermore, the phenolic hydroxyl groups
serve as key functional handles for derivatization, opening avenues for the creation of novel
pharmaceutical scaffolds and biologically active molecules.

A comprehensive understanding of the molecular structure and purity of bis(2-
hydroxyphenyl)methane is paramount for its effective application. Spectroscopic techniques
provide an indispensable toolkit for this purpose, offering a detailed fingerprint of the molecule's
atomic connectivity and chemical environment. This technical guide provides an in-depth
exploration of the key spectroscopic data for bis(2-hydroxyphenyl)methane—H NMR, 13C
NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of
data, this guide delves into the rationale behind the experimental choices and the interpretation
of the spectral features, offering researchers, scientists, and drug development professionals a
practical and insightful resource for the characterization of this important compound.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b144329?utm_src=pdf-interest
https://www.benchchem.com/product/b144329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful technique for elucidating the number and types of
hydrogen atoms in a molecule, as well as their connectivity. The *H NMR spectrum of bis(2-
hydroxyphenyl)methane provides a clear signature of its symmetric structure.

Data Summary

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~9.5 s (broad) 2H Ar-OH
7.10-6.80 m 8H Ar-H
3.90 S 2H Ar-CHz-Ar

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the *H NMR Spectrum

The *H NMR spectrum of bis(2-hydroxyphenyl)methane is characterized by three main signals,
each corresponding to a distinct proton environment in the molecule.

o Hydroxyl Protons (Ar-OH): The broad singlet observed at approximately 9.5 ppm is
characteristic of the phenolic hydroxyl protons. The broadness of this signal is a result of
chemical exchange with residual water or other protic species in the solvent, as well as
intermolecular hydrogen bonding. The downfield chemical shift is attributed to the
deshielding effect of the electronegative oxygen atom and its involvement in hydrogen

bonding.

o Aromatic Protons (Ar-H): The complex multiplet in the region of 6.80-7.10 ppm arises from
the eight protons on the two phenyl rings. Due to the ortho-substitution pattern, the aromatic
protons on each ring are chemically non-equivalent, leading to overlapping signals and
complex splitting patterns.
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o Methylene Protons (Ar-CHz-Ar): The sharp singlet at approximately 3.90 ppm corresponds to
the two protons of the methylene bridge. These protons are chemically equivalent due to the
free rotation around the C-C bonds, and they appear as a singlet because there are no
adjacent protons to cause spin-spin coupling.

Click to download full resolution via product page

Experimental Protocol: 'H NMR Spectroscopy

Rationale for Experimental Choices:

e Solvent: Deuterated dimethyl sulfoxide (DMSO-de) is an excellent solvent for bis(2-
hydroxyphenyl)methane due to its high polarity, which ensures complete dissolution of the
sample. Importantly, the residual proton signal of DMSO-ds appears at a chemical shift
(~2.50 ppm) that does not overlap with the signals of the analyte. Furthermore, the ability of
DMSO to form hydrogen bonds with the phenolic hydroxyl groups slows down their
exchange rate, often resulting in a sharper -OH signal compared to other solvents like
chloroform-d.

 Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for
'H NMR spectroscopy. Its 12 equivalent protons give a single, sharp resonance at O ppm,
which is well-separated from the signals of most organic compounds, providing a reliable
reference point for the chemical shift scale.

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to
achieve better signal dispersion, which is particularly important for resolving the complex
multiplets in the aromatic region of the spectrum.

Step-by-Step Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of bis(2-hydroxyphenyl)methane into a clean, dry
NMR tube.
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o Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently agitate it to ensure complete dissolution of the sample.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Acquire the *H NMR spectrum using a standard single-pulse experiment. Typical
acquisition parameters on a 400 MHz spectrometer would include:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16 (to improve signal-to-noise ratio)

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

o

Phase the spectrum to obtain pure absorption lineshapes.

[¢]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

[e]

Integrate the signals to determine the relative number of protons for each resonance.
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon
atoms in a molecule. The 3C NMR spectrum of bis(2-hydroxyphenyl)methane complements
the *H NMR data, confirming the molecule's symmetry and providing a detailed map of its
carbon framework.

Data Summary

Chemical Shift (d) ppm Assignment
154.5 C-OH

130.5 Ar-CH
128.0 Ar-CH
126.5 Ar-C-CH:z
120.0 Ar-CH
115.5 Ar-CH

355 Ar-CHz-Ar

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the **C NMR Spectrum

The proton-decoupled 3C NMR spectrum of bis(2-hydroxyphenyl)methane displays seven
distinct signals, which is consistent with the molecule's symmetry.

e Ipso-Carbon (C-OH): The signal at approximately 154.5 ppm is assigned to the carbon atom
directly bonded to the hydroxyl group. This carbon is significantly deshielded due to the
strong electron-withdrawing effect of the oxygen atom.

o Aromatic Carbons (Ar-C): The signals in the range of 115-131 ppm correspond to the carbon
atoms of the two phenyl rings. Due to the symmetry of the molecule, there are five distinct
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aromatic carbon environments, leading to five separate signals in this region. The carbon
atom attached to the methylene bridge appears at around 126.5 ppm.

o Methylene Carbon (Ar-CH2z-Ar): The upfield signal at approximately 35.5 ppm is attributed to
the carbon atom of the methylene bridge. This carbon is in a more shielded environment
compared to the aromatic carbons.

Experimental Protocol: **C NMR Spectroscopy

Rationale for Experimental Choices:

e Solvent and Internal Standard: Similar to *H NMR, DMSO-ds is a suitable solvent, and TMS
is used as the internal standard (0.00 ppm).

e Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H
coupling, resulting in a single sharp peak for each unique carbon atom. This significantly
improves the signal-to-noise ratio and makes the spectrum easier to interpret.

» Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
For quantitative analysis, an inverse-gated decoupling sequence would be employed to
suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are
directly proportional to the number of carbon atoms.

Step-by-Step Methodology:
e Sample Preparation:

o Prepare a more concentrated sample than for *H NMR, typically 20-50 mg of bis(2-
hydroxyphenyl)methane in 0.6 mL of DMSO-de with TMS. This is necessary due to the
lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

e Instrument Setup and Data Acquisition:
o Set up the spectrometer as described for *H NMR.

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. Typical
acquisition parameters on a 100 MHz (for *3C) spectrometer would include:
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Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more (to achieve adequate signal-to-noise)

» Data Processing:

o Process the data similarly to the *H NMR spectrum (Fourier transform, phasing, and
calibration).

Click to download full resolution via product page

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is
particularly useful for identifying the presence of specific functional groups. The IR spectrum of
bis(2-hydroxyphenyl)methane clearly indicates the presence of the hydroxyl and aromatic
functionalities.

Data Summary
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Frequency (cm™?) Intensity Assignment

O-H stretch (hydrogen-

3400-3200 Strong, Broad

bonded)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (CHz)
1600, 1490 Strong Aromatic C=C stretch
1450 Medium CH:z bend
1250 Strong C-O stretch
850.750 Strong Aromatic C-H bend (out-of-

plane)

Interpretation of the IR Spectrum

o O-H Stretch: The most prominent feature in the IR spectrum is the strong, broad absorption
band in the 3400-3200 cm~1 region. This is characteristic of the stretching vibration of the
hydroxyl (-OH) group involved in intermolecular hydrogen bonding. The broadness of the
peak is a direct consequence of the different hydrogen-bonding environments.

e C-H Stretches: The absorptions between 3100-3000 cm~1 are attributed to the stretching
vibrations of the C-H bonds on the aromatic rings. The bands in the 2950-2850 cm~1 region
correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the
methylene bridge.

o Aromatic C=C Stretches: The strong absorptions at approximately 1600 cm~* and 1490 cm~!
are characteristic of the C=C stretching vibrations within the aromatic rings.

e CHz Bend: The absorption around 1450 cm~1 is due to the scissoring (bending) vibration of
the methylene group.

e C-O Stretch: The strong band at approximately 1250 cm~1 is assigned to the stretching
vibration of the C-O bond of the phenol.
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e Aromatic C-H Bends: The strong absorptions in the 850-750 cm~1 region are due to the out-
of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the
substitution pattern on the benzene ring.

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

Rationale for Experimental Choices:

o Sample Preparation (KBr Pellet Method): For solid samples like bis(2-
hydroxyphenyl)methane, the potassium bromide (KBr) pellet method is a common and
effective technique. KBr is transparent to infrared radiation in the typical mid-IR region (4000-
400 cm~1) and serves as an inert matrix to disperse the sample. This method minimizes
scattering effects and produces a high-quality spectrum.

Step-by-Step Methodology:
e Sample Preparation (KBr Pellet):

o Thoroughly grind a small amount of bis(2-hydroxyphenyl)methane (1-2 mg) with
approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.
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» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Click to download full resolution via product page

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight of a compound
and its fragmentation pattern, which can be used to deduce its structure.

Data_S_LmeanL(Elg_cir_Qn_lgmzatmn_En

Relative Intensity (%) Assignment
200 100 [M]* (Molecular lon)
107 80 [M - C7H70]*
94 40 [CeHsOH]*
77 30 [CeHs]*

Interpretation of the Mass Spectrum

e Molecular lon Peak ([M]*): The peak at m/z 200 corresponds to the molecular ion, which is
formed by the loss of one electron from the bis(2-hydroxyphenyl)methane molecule. The
presence of a prominent molecular ion peak confirms the molecular weight of the compound.

e Major Fragment lons:

o m/z 107: This intense peak is likely due to the cleavage of the C-C bond between the
methylene bridge and one of the phenyl rings, followed by the loss of a
hydroxyphenylmethyl radical or a rearrangement.
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o m/z 94: This peak corresponds to the phenol radical cation, formed by the cleavage of the
methylene bridge.

o m/z 77: This fragment corresponds to the phenyl cation, formed by the loss of the hydroxyl
group from the phenol fragment.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices:

« lonization Method (Electron lonization - El): El is a hard ionization technique that involves
bombarding the sample with high-energy electrons. This method is well-suited for relatively
small, volatile, and thermally stable molecules like bis(2-hydroxyphenyl)methane. It reliably
produces a molecular ion and a rich fragmentation pattern that is highly reproducible and
useful for structural elucidation and library matching.

Step-by-Step Methodology:
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples. The probe is heated to volatilize the sample into the ion
source.

e |onization:

o In the ion source, the gaseous sample molecules are bombarded with a beam of electrons
(typically at 70 eV). This causes the ejection of an electron from the molecule, forming a
positively charged molecular ion ([M]*).

e Mass Analysis:

o The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection:
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o The separated ions are detected, and a mass spectrum is generated by plotting the
relative abundance of the ions as a function of their m/z ratio.

Click to download full resolution via product page

Conclusion: A Synergistic Approach to Structural
Elucidation

The spectroscopic data presented in this technical guide—*H NMR, 3C NMR, IR, and Mass
Spectrometry—provide a comprehensive and self-validating system for the characterization of
bis(2-hydroxyphenyl)methane. Each technique offers a unique and complementary piece of the
structural puzzle. *H and 3C NMR provide a detailed map of the proton and carbon
frameworks, confirming the molecule's symmetry and connectivity. IR spectroscopy identifies
the key functional groups, namely the hydroxyl and aromatic moieties. Finally, mass
spectrometry confirms the molecular weight and provides insights into the molecule's
fragmentation pathways under energetic conditions.

By understanding the principles behind each technique and the interpretation of the resulting
spectra, researchers, scientists, and drug development professionals can confidently verify the
identity, purity, and structure of bis(2-hydroxyphenyl)methane, ensuring the integrity of their
downstream applications.
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methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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